N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2-methylbenzamide
Description
N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2-methylbenzamide is a heterocyclic compound featuring a benzothiazole ring fused to a thiophene moiety substituted with methyl groups at positions 4 and 3.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2OS2/c1-12-8-4-5-9-15(12)19(24)23-21-18(13(2)14(3)25-21)20-22-16-10-6-7-11-17(16)26-20/h4-11H,1-3H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZBBKIFSEVFFEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C(=C(S2)C)C)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2-methylbenzamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the benzothiazole and thiophene intermediates, followed by their coupling and subsequent functionalization to introduce the benzamide group.
Synthesis of Benzothiazole Intermediate: The benzothiazole moiety can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Synthesis of Thiophene Intermediate: The thiophene ring can be constructed via the Gewald reaction, which involves the condensation of a ketone, sulfur, and a nitrile.
Coupling Reaction: The benzothiazole and thiophene intermediates are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.
Introduction of Benzamide Group: The final step involves the acylation of the coupled product with 2-methylbenzoyl chloride in the presence of a base, such as triethylamine, to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzothiazole moiety can be reduced to the corresponding benzothiazoline using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Benzothiazoline derivatives.
Substitution: Halogenated, nitrated, or sulfonated benzamide derivatives.
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2-methylbenzamide has several scientific research applications:
Medicinal Chemistry: This compound has potential as an antibacterial agent due to its structural similarity to other known antibacterial compounds.
Materials Science: The compound’s unique structure makes it a candidate for use in liquid crystal displays and other electronic materials.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2-methylbenzamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting bacterial enzymes or disrupting bacterial cell membranes, leading to antibacterial effects. The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The compound’s structure can be compared to several analogs (Table 1):
Key Observations:
- Electronic Effects: The target compound’s 4,5-dimethylthiophene and 2-methylbenzamide substituents likely enhance lipophilicity compared to halogenated analogs (e.g., ), which may improve membrane permeability but reduce solubility .
- Hybrid Systems: Unlike nitrofuran-carboxamide hybrids (), the thiophene-benzothiazole core in the target compound may offer distinct redox properties and metabolic stability .
Biological Activity
N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2-methylbenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, synthesis methods, and potential applications in drug development.
Chemical Structure and Properties
The compound features a unique structure that includes a benzothiazole ring and a thiophene ring. The IUPAC name and molecular formula are as follows:
| Property | Data |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C20H18N2OS |
| Molecular Weight | 342.43 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents; insoluble in water |
The structural complexity allows for interactions with various biological targets, which is pivotal for its pharmacological effects.
Anticancer Activity
Recent studies have indicated that compounds with benzothiazole and thiophene moieties exhibit significant anticancer properties. For instance, derivatives of benzothiazole have shown efficacy against various cancer cell lines:
- Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), NCI-H358 (lung cancer).
- Assays Used : MTS cytotoxicity and BrdU proliferation assays.
In vitro studies revealed that certain derivatives exhibited IC50 values in the low micromolar range, indicating strong antiproliferative effects. For example, compounds tested on the A549 cell line showed IC50 values around 6.26 ± 0.33 μM in 2D assays but demonstrated reduced effectiveness in 3D culture formats, suggesting a need for further optimization of chemical structures to enhance selectivity and reduce toxicity against normal cells .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties against both Gram-positive and Gram-negative bacteria. Testing followed CLSI guidelines using broth microdilution methods:
- Tested Organisms : Escherichia coli (Gram-negative), Staphylococcus aureus (Gram-positive).
- Results : Some derivatives demonstrated promising antibacterial activity, particularly against S. aureus, indicating potential for development as an antimicrobial agent.
The mechanism by which this compound exerts its biological effects involves several biochemical pathways. It is believed to interact with DNA through binding within the minor groove, influencing cellular proliferation and apoptosis pathways .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Benzothiazole Derivative : Acetylation of 2-amino benzothiazole using triethylamine in chloroform.
- Formation of Thiophene Ring : Conducting a Knoevenagel condensation reaction with 1,3-thiazolidine-2,4-dione and aromatic aldehydes under specific catalytic conditions.
These synthetic routes are crucial for producing compounds with desired biological activities while optimizing yield and purity.
Case Studies
Several studies have highlighted the potential of benzothiazole derivatives in clinical applications:
- Study on Antitumor Activity : A research article demonstrated that specific derivatives exhibited high cytotoxicity against lung cancer cell lines while maintaining lower toxicity towards normal fibroblast cells .
- Antimicrobial Efficacy : Another study reported significant antibacterial activity against S. aureus, suggesting that modifications to the compound could enhance its efficacy as an antibiotic .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
